molecular formula C₁₀H₅D₃O₆ B1155890 5-Hydroxyfraxetin-d3

5-Hydroxyfraxetin-d3

Cat. No.: B1155890
M. Wt: 227.19
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyfraxetin-d3 is a deuterated analog of 5-hydroxyfraxetin, a naturally occurring coumarin derivative. The "d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), where it minimizes interference from endogenous compounds in biological matrices .

Key structural features of 5-hydroxyfraxetin include a hydroxy group at position 5 and a coumarin backbone. The deuterium atoms in this compound are typically introduced at non-labile positions (e.g., methyl groups or aromatic protons) to ensure metabolic and chemical stability during analytical workflows .

Properties

Molecular Formula

C₁₀H₅D₃O₆

Molecular Weight

227.19

Synonyms

5,7,8-Trihydroxy-6-methoxy-2H-chromen-2-one-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

5-Hydroxyindoleacetic Acid-d5
  • Structure : Contains a deuterated indole ring with a hydroxy group and acetic acid side chain.
  • Application: Used in HPLC for quantifying synthetic cannabinoids due to its isotopic purity and retention time reproducibility .
  • Comparison: Unlike 5-hydroxyfraxetin-d3, which is coumarin-based, 5-hydroxyindoleacetic acid-d5 is an indole derivative. Both serve as internal standards but target distinct analyte classes (coumarins vs. cannabinoids).
5-Hydroxyflunixin-D3
  • Structure : A deuterated NSAID metabolite with a hydroxy group and trifluoromethyl substitution.
  • Application : Employed as a reference material for veterinary drug residue analysis .
  • Comparison : While both compounds are deuterated hydroxyaromatics, 5-hydroxyflunixin-D3’s trifluoromethyl group enhances lipophilicity, making it more suited for tissue residue studies compared to the polar coumarin backbone of this compound.
Norfluoxetine-d5 HCl
  • Structure : Deuterated fluoxetine metabolite with a hydroxy group and fluorine substituents.
  • Application : Used in pharmacokinetic studies of antidepressants .
  • Comparison: The fluorine atoms in norfluoxetine-d5 increase metabolic resistance, whereas this compound relies on coumarin’s inherent fluorescence for detection.

Physicochemical and Analytical Properties

Compound Molecular Weight CAS Number Key Substitutions Primary Application
This compound ~238.2* Not available† C5-hydroxy, coumarin-d3 LC-MS internal standard
5-Hydroxyindoleacetic acid-d5 215.2 Not provided Indole-d5, acetic acid Cannabinoid quantification
5-Hydroxyflunixin-D3 334.3 1185088-54-3 Trifluoromethyl, NSAID Veterinary drug residue analysis
Norfluoxetine-d5 HCl ~345.8 Not provided Fluoroaromatic, SSRI Antidepressant metabolism

*Estimated based on fraxetin (C10H8O5) + 3 deuteriums.

Key Findings:

Deuterium Effects : Deuterium substitution in all compounds reduces metabolic degradation rates, improving their reliability as analytical standards .

Retention Time Shifts: In reversed-phase HPLC, deuterated analogs elute slightly earlier than non-deuterated versions due to reduced hydrophobicity .

Stability : Compounds with fluorine or trifluoromethyl groups (e.g., 5-hydroxyflunixin-D3) exhibit enhanced thermal and oxidative stability compared to hydroxy-substituted coumarins .

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